Capreomycin Sulfate

Description

This compound is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1971 and is indicated for tuberculosis. This drug has a black box warning from the FDA.

See also: Capreomycin (has active moiety).

Structure

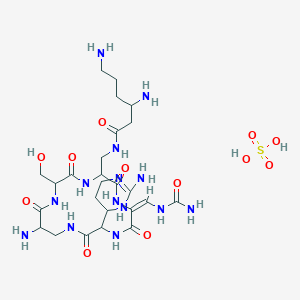

2D Structure

Properties

CAS No. |

1405-37-4 |

|---|---|

Molecular Formula |

C50H92N28O23S2 |

Molecular Weight |

1517.6 g/mol |

IUPAC Name |

3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid |

InChI |

InChI=1S/C25H44N14O8.C25H44N14O7.2H2O4S/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;2*1-5(2,3)4/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);2*(H2,1,2,3,4)/b15-9-;16-10-;;/t11?,12-,13?,14-,16-,18-;11-,12?,13-,14?,15-,18-;;/m00../s1 |

InChI Key |

TUATYNXRYJTQTQ-BVRBKCERSA-N |

Isomeric SMILES |

C1CN=C(NC1[C@H]2C(=O)NC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)[C@H](CCCN)N)CO)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Capreomycin Sulfate: A Technical Guide

Published: November 10, 2025

Audience: Researchers, scientists, and drug development professionals

Abstract

Capreomycin Sulfate, a critical second-line antibiotic in the treatment of multidrug-resistant tuberculosis, has a rich history rooted in natural product discovery. This technical guide provides an in-depth exploration of the discovery, origin, and initial characterization of Capreomycin. It details the methodologies employed in the fermentation of the producing organism, Streptomyces capreolus, the isolation and purification of the antibiotic complex, and the early analytical techniques used for its characterization. This document is intended to serve as a comprehensive resource for researchers in antibiotic development and microbial biotechnology, offering a historical and technical perspective on this important therapeutic agent.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a fertile ground for novel therapeutic agents. It was in this context that Capreomycin, a potent antimycobacterial agent, was discovered. This guide delves into the seminal work that led to its identification and development, providing a technical foundation for understanding its origins.

Discovery and Origin

Capreomycin was discovered in 1959 by E. B. Herr and his colleagues at the Lilly Laboratories.[1] It is a naturally produced, cyclic polypeptide antibiotic isolated from the bacterium Streptomyces capreolus.[1][2] The producing organism was first isolated from a soil sample. The initial patent filed by Herr et al. describes the discovery of this previously unknown Streptomyces species, which was assigned the designation Streptomyces capreolus NRRL 2773.

The antibiotic is a complex of four microbiologically active components: Capreomycin IA, IB, IIA, and IIB. For clinical use, it is typically prepared as the sulfate salt.

Isolation of the Producing Microorganism

The discovery of Capreomycin began with a systematic screening of soil microorganisms for antibiotic activity. The following protocol outlines the general steps involved in the isolation of Streptomyces capreolus.

Experimental Protocol: Isolation of Streptomyces capreolus

-

Soil Sample Collection: Soil samples were collected from various geographical locations.

-

Serial Dilution: A 1-gram aliquot of a soil sample was suspended in 10 mL of sterile distilled water. The suspension was vortexed to ensure thorough mixing, and a series of ten-fold dilutions were prepared.

-

Plating: 0.1 mL of each dilution was plated onto nutrient agar plates.

-

Incubation: The plates were incubated at 28-30°C for 7-14 days.

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelium) were selected for further screening.

-

Sub-culturing: Selected colonies were streaked onto fresh agar slants to obtain pure cultures.

-

Antimicrobial Activity Screening: The pure isolates were then tested for their ability to produce antibiotics effective against Mycobacterium species, leading to the identification of the S. capreolus strain.

Fermentation for Capreomycin Production

The production of Capreomycin is achieved through submerged aerobic fermentation of Streptomyces capreolus. The following sections detail the media composition and fermentation parameters as described in early publications and patents.

Culture Media

Both seed and production media are crucial for optimal growth of S. capreolus and subsequent antibiotic production. While the original publications provide a general description, later patents offer more specific compositions.

Table 1: Example Media Composition for Streptomyces capreolus Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 15 | 20 |

| Soy bean meal | 15 | 10 |

| Corn steep liquor | 5 | 5 |

| Calcium Carbonate | 2 | 2 |

| Sodium Chloride | 5 | - |

| Ammonium Sulfate | - | 2 |

| pH | 7.0-7.2 | 6.5-7.0 |

Fermentation Protocol

-

Inoculum Preparation: A seed culture of S. capreolus NRRL 2773 was prepared by inoculating a flask of seed medium and incubating at 28-30°C for 48-72 hours on a rotary shaker.

-

Production Fermentation: The production fermenter, containing the production medium, was inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: The fermentation was carried out under submerged aerobic conditions with continuous agitation and aeration.

-

Temperature: 28-30°C

-

pH: Maintained between 6.5 and 7.5

-

Aeration: Sterile air was supplied to maintain dissolved oxygen levels.

-

Duration: 4 to 7 days.

-

-

Monitoring: The production of Capreomycin was monitored throughout the fermentation process using a bioassay against a susceptible organism, such as Klebsiella pneumoniae.

Isolation and Purification of this compound

Following fermentation, Capreomycin was recovered from the culture broth through a multi-step purification process, primarily relying on ion-exchange chromatography.

Experimental Protocol: Isolation and Purification

-

Broth Filtration: The fermentation broth was filtered to remove the mycelium and other solid materials.

-

Cation-Exchange Chromatography:

-

The clarified broth was passed through a column packed with a carboxylic acid cation-exchange resin (e.g., Amberlite IRC-50) in the sodium or ammonium form.

-

The resin was then washed with deionized water to remove impurities.

-

Capreomycin was eluted from the resin using a dilute mineral acid, such as sulfuric acid or hydrochloric acid.

-

-

Neutralization and Salt Formation: The acidic eluate containing Capreomycin was neutralized. To obtain this compound, sulfuric acid was used for elution, and the eluate was concentrated.

-

Precipitation: The concentrated this compound solution was then treated with a water-miscible organic solvent, such as methanol or acetone, to precipitate the antibiotic salt.

-

Drying: The precipitated this compound was collected by filtration and dried under vacuum.

Table 2: Illustrative Purification Data for Capreomycin

| Purification Step | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Filtered Broth | 1,000,000 | 100 | 100 | 1 |

| Ion-Exchange Eluate | 850,000 | 1,500 | 85 | 15 |

| Precipitated Sulfate Salt | 750,000 | 4,500 | 75 | 45 |

Note: The values in this table are illustrative and based on typical antibiotic purification processes of that era, as specific quantitative data from the original publications is limited.

Characterization of Capreomycin

The initial characterization of Capreomycin involved a combination of chemical and physical methods to determine its properties and composition.

Paper Chromatography

Paper chromatography was a key technique used to separate and identify the different components of the Capreomycin complex.

Experimental Protocol: Paper Chromatography

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water was commonly used for the separation of amino acids and peptides. The exact ratios were optimized to achieve separation of the Capreomycin components.

-

Detection: The separated components were visualized by spraying the chromatogram with a ninhydrin solution and heating.

Bioassay

The biological activity of Capreomycin during production and purification was quantified using a cylinder-plate bioassay.

Experimental Protocol: Cylinder-Plate Bioassay

-

Test Organism: A susceptible strain of Klebsiella pneumoniae or Mycobacterium smegmatis was used.

-

Assay Plates: Nutrient agar plates were seeded with the test organism.

-

Cylinder Application: Sterile stainless steel cylinders were placed on the agar surface.

-

Sample and Standard Application: A defined volume of the Capreomycin-containing sample or a standard solution of known concentration was added to the cylinders.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each cylinder was measured.

-

Quantification: The concentration of Capreomycin in the sample was determined by comparing the size of the inhibition zone to a standard curve generated with known concentrations of the antibiotic.

Mechanism of Action

While not fully elucidated at the time of its discovery, it was understood that Capreomycin's primary mechanism of action involves the inhibition of protein synthesis in susceptible bacteria.[3] Later research confirmed that Capreomycin binds to the 70S ribosome, interfering with the translocation step of protein synthesis.[3]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

References

- 1. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 2. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Capreomycin Sulfate chemical structure and properties

Capreomycin Sulfate: A Comprehensive Technical Guide

This document provides an in-depth overview of this compound, a critical second-line antitubercular agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identity

Capreomycin is a cyclic polypeptide antibiotic complex isolated from the bacterium Streptomyces capreolus.[1][2][3] It is typically administered as a sulfate salt to enhance its aqueous solubility.[2] The complex consists of four microbiologically active components, with Capreomycin IA and IB being the most abundant (approximately 90%), and IIA and IIB as minor components.[3][4]

-

IUPAC Name: (2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate[1]

-

CAS Number: 1405-37-4[1][]

-

SMILES String: OS(O)(=O)=O.NCCC--INVALID-LINK--C(=O)NC[C@H]1NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CNC(=O)--INVALID-LINK--[C@H]2CCNC(=N)N2

-

InChI Key: LFFNIXQXRKNZCE-UBBQZPMLSA-N

Physicochemical and Pharmacological Properties

The properties of this compound are summarized below. This data is essential for formulation development, dosage form design, and understanding its in vivo disposition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₄N₁₄O₈ · H₂SO₄ | [6] |

| Molecular Weight | 750.78 g/mol | [6] |

| Appearance | Solid powder | [7] |

| Solubility | Water: 50 mg/mL. Sparingly soluble in water. Soluble in ethanol, methanol, DMF, or DMSO. | [1][3] |

| Melting Point | >220°C (decomposes) | [] |

| pH | 4.5 - 7.5 (in a 30 mg/mL solution) | [8] |

| Storage Temperature | -20°C | [1] |

| Purity | ≥90% | [1] |

Table 2: Pharmacological and In Vitro Activity Data

| Parameter | Value / Description | Source(s) |

| Target Organism | Mycobacterium tuberculosis | [1][9] |

| Mechanism of Action | Inhibition of protein synthesis via binding to the 70S ribosome. | [6][10][11] |

| MIC vs. M. tuberculosis | 10 µg/mL | [1] |

| IC₅₀ (Insulin Fibril Inhibition) | 69.98 µM | [12] |

| Primary Toxicities | Nephrotoxicity (renal injury) and Ototoxicity (cranial nerve VIII impairment). | [2][9] |

Mechanism of Action

This compound exerts its antibacterial effect by potently inhibiting protein synthesis in mycobacteria.[11] Although often grouped with aminoglycosides due to similar toxicities, its mechanism is distinct.[13] The primary target is the bacterial 70S ribosome.[6][10]

Capreomycin binds across the ribosomal interface, interacting with both the 16S rRNA (part of the 30S subunit) and the 23S rRNA (part of the 50S subunit). This binding event physically obstructs the translocation of tRNA and mRNA on the ribosome, thereby halting the elongation phase of protein synthesis.[11] This disruption leads to the cessation of essential protein production, ultimately resulting in bacterial cell death.[2][10]

Experimental Protocols

Detailed and validated experimental methods are crucial for the accurate quantification and characterization of this compound.

Quantitative Assay via High-Performance Liquid Chromatography (HPLC)

A validated hydrophilic interaction liquid chromatography (HILIC) method is effective for the quantitative analysis of capreomycin.[4][14][15] This is particularly useful for assaying capreomycin in various formulations, such as those designed for inhalation.[14][15]

Objective: To quantify the concentration of this compound in a sample.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of USP this compound Reference Standard (RS) in water at a concentration of approximately 0.25 mg/mL.[8] This serves as the Resolution Solution.

-

Prepare the Test Preparation by dissolving the this compound sample in water to achieve a final concentration of approximately 0.25 mg/mL.[8]

-

-

Chromatographic System:

-

Mobile Phase:

-

Dissolve 0.5 g of ammonium bisulfate in 1000 mL of water. Filter through a 0.5 µm (or smaller) porosity filter.[8]

-

Prepare a mixture of the ammonium bisulfate solution and methanol in a 550:450 ratio.[8]

-

Alternatively, an eluent of Acetonitrile (ACN) and water (80:20 v/v) with 20 mM ammonium formate can be used.[4][14]

-

Degas the final mobile phase mixture before use.[8]

-

-

Procedure:

-

Inject the Resolution Solution to verify system suitability. The major peaks (capreomycin IA and IB) should be well-resolved.

-

Inject the Test Preparation into the chromatograph.

-

Record the peak areas for the capreomycin components.

-

-

Data Analysis:

-

Calculate the percentage of Capreomycin I content by comparing the peak responses from the Test Preparation to those of the Resolution Solution. The content should not be less than 90.0%.[8]

-

For quantitative assays in formulations, construct a calibration curve using standards of known concentrations to determine the concentration in the unknown sample.

-

In Vitro Anti-Amyloidogenic Activity Assay

This compound has demonstrated anti-amyloidogenic and pro-fibrinolytic activities, suggesting potential applications beyond its antibiotic use.[12] It has been shown to inhibit the formation of insulin fibrils.[12]

Objective: To assess the inhibitory effect of this compound on protein fibril formation in vitro.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the protein prone to fibrillation (e.g., insulin) in an appropriate buffer.

-

Prepare a series of concentrations of this compound (e.g., 10-200 µM) in the same buffer.[12]

-

Prepare a Thioflavin T (ThT) solution for fluorescence detection.

-

-

Fibrillation Induction:

-

In a multi-well plate, mix the protein solution with the different concentrations of this compound. Include a control group with no Capreomycin.

-

Induce fibrillation by incubating the plate under conditions known to promote aggregation (e.g., elevated temperature and agitation).

-

-

Monitoring Fibrillation:

-

At regular time intervals, add ThT solution to the wells.

-

Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm). An increase in fluorescence corresponds to the formation of amyloid fibrils.

-

-

Data Analysis:

-

Plot ThT fluorescence intensity against time for each Capreomycin concentration.

-

Compare the lag time and the final fluorescence intensity of the treated groups to the control group.

-

Calculate the concentration of Capreomycin that inhibits fibrillation by 50% (IC₅₀) to quantify its anti-amyloidogenic potency.[12]

-

Conclusion

This compound is a complex polypeptide antibiotic with a well-defined role in treating multidrug-resistant tuberculosis. Its primary mechanism involves the targeted inhibition of ribosomal protein synthesis. The comprehensive data on its physicochemical properties and established analytical protocols, such as the HPLC method detailed herein, are fundamental for ongoing research, quality control, and the development of novel drug delivery systems. Furthermore, its observed anti-amyloidogenic properties may open new avenues for therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 1405-37-4: this compound | CymitQuimica [cymitquimica.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. ovid.com [ovid.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound [drugfuture.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]

- 14. Quantitative assay of capreomycin oleate levels in a drug formulation for inhalation with a fully validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Molecular Embrace: A Technical Guide to the Capreomycin Sulfate Binding Site on the 70S Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capreomycin, a cyclic polypeptide antibiotic, is a critical second-line agent in the treatment of multidrug-resistant tuberculosis. Its therapeutic efficacy stems from its ability to inhibit bacterial protein synthesis by targeting the 70S ribosome. This technical guide provides a comprehensive overview of the capreomycin sulfate binding site on the bacterial 70S ribosome, detailing the molecular interactions, mechanism of action, and key experimental methodologies used to elucidate this critical drug-target interface. A thorough understanding of this binding site is paramount for the development of novel anti-tuberculosis agents that can overcome existing resistance mechanisms.

The Capreomycin Binding Pocket: A Bridge Between Subunits

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that capreomycin binds at a crucial interface between the large (50S) and small (30S) ribosomal subunits.[1][2][3][4][5] This strategic location allows the drug to interfere with the coordinated movements of the two subunits, which are essential for protein synthesis.

The binding site is specifically located in a cleft formed by helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][2][3][4][5] This interaction point is also known as intersubunit bridge B2a.[1][3]

Key Ribosomal RNA Interactions

The interaction between capreomycin and the ribosome is predominantly mediated by hydrogen bonds with the rRNA. Specific nucleotides that play a pivotal role in anchoring the drug have been identified.

Table 1: Key Ribosomal RNA Nucleotides in the Capreomycin Binding Site

| Ribosomal Subunit | rRNA Component | Key Nucleotides Interacting with Capreomycin |

| 30S (Small) Subunit | 16S rRNA (helix 44) | A1492, A1493, G1494 |

| 50S (Large) Subunit | 23S rRNA (Helix 69) | A1913, C1914 |

Data compiled from Stanley et al., 2010.[1]

The macrocyclic core of capreomycin makes extensive contact with the ribose-phosphate backbone of these nucleotides.[1]

The Critical Role of rRNA Methylation

The binding of capreomycin is significantly enhanced by post-transcriptional modifications of the rRNA. Specifically, 2'-O-methylation of nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA is crucial for high-affinity binding.[3][6][7][8][9][10] These methylations are carried out by the enzyme TlyA, a 2'-O-methyltransferase.[3][6][8][9] The absence or inactivation of TlyA leads to a lack of these methyl groups, resulting in reduced susceptibility and a common mechanism of capreomycin resistance in Mycobacterium tuberculosis.[3][8][9] Recent studies suggest that the methylation of 23S rRNA nucleotide C2144 (Msm numbering) allosterically pre-orders the conformation of the H69 loop, creating a more favorable binding pocket for capreomycin.[11]

Mechanism of Action: Stalling the Ribosomal Machinery

Capreomycin exerts its bactericidal effect by inhibiting the translocation step of protein synthesis.[1][2][5][12] By binding to the intersubunit bridge, capreomycin stabilizes the binding of tRNA in the aminoacyl (A) site in its pre-translocation state.[1][2][5] This stabilization prevents the ribosome from moving along the messenger RNA (mRNA), effectively halting the elongation of the polypeptide chain.

An additional proposed mechanism involves the disruption of the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit.[13][14][15] This stalk is crucial for the recruitment of elongation factors, and its disruption would further impede protein synthesis.

Figure 1. Logical flow of Capreomycin's mechanism of action on the 70S ribosome.

Experimental Protocols for Elucidating the Binding Site

The precise localization of the capreomycin binding site has been made possible through a combination of structural biology techniques and biochemical assays.

X-ray Crystallography of the Ribosome-Capreomycin Complex

This has been a pivotal technique in providing a high-resolution view of the binding site.

Table 2: Summary of X-ray Crystallography Data for Capreomycin-Bound 70S Ribosome

| PDB ID | Organism | Resolution (Å) | Reference |

| 3KNI, 3KNJ, 3KNK, 3KNL, 3KNM, 3KNN, 3KNO | Thermus thermophilus | 3.5 | Stanley et al., 2010[2] |

-

Experimental Workflow:

-

Preparation of Ribosomal Complexes: 70S ribosomes from Thermus thermophilus are complexed with mRNA and three tRNAs (in the A, P, and E sites).[1]

-

Co-crystallization: The ribosome-tRNA complex is then co-crystallized with capreomycin.[1]

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.[1]

-

Structure Determination: The diffraction data are processed and used to solve the three-dimensional structure of the ribosome-capreomycin complex.[1]

-

Figure 2. Experimental workflow for X-ray crystallography of the ribosome-capreomycin complex.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for studying the structure of large and dynamic macromolecular complexes like the ribosome.

Table 3: Summary of Cryo-EM Data for Capreomycin-Bound 70S Ribosome

| PDB ID | Organism | Resolution (Å) | Reference |

| 5V93 | Mycobacterium tuberculosis | 4.0 | Li et al., 2017[16][17] |

-

Experimental Workflow:

-

Sample Preparation: A solution of the 70S ribosome from Mycobacterium tuberculosis bound with capreomycin is applied to an EM grid and rapidly frozen in liquid ethane.[16]

-

Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope, collecting thousands of images of individual ribosome particles in different orientations.[18]

-

Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-drug complex.[18]

-

Biochemical Footprinting

Biochemical footprinting assays are used to identify the specific nucleotides in the rRNA that are protected by the binding of a ligand like capreomycin. While detailed protocols for capreomycin are not extensively published, the general approach involves:

-

Binding: Capreomycin is incubated with 70S ribosomes.

-

Probing: The complex is treated with a chemical or enzymatic probe that modifies or cleaves accessible rRNA nucleotides.

-

Analysis: The sites of modification or cleavage are identified, typically by primer extension. Nucleotides that are protected from the probe in the presence of capreomycin are inferred to be part of the binding site.

Resistance to Capreomycin

Understanding the capreomycin binding site is crucial for comprehending the mechanisms of drug resistance. The primary mechanisms of resistance involve alterations to this binding site.

-

Mutations in rRNA: Single nucleotide polymorphisms in the 16S rRNA, such as A1401G, can reduce the binding affinity of capreomycin and confer resistance.[19]

-

Inactivation of TlyA: Mutations in the tlyA gene that inactivate the methyltransferase prevent the 2'-O-methylation of C1409 and C1920, leading to decreased capreomycin susceptibility.[8][9]

Figure 3. Key mechanisms of resistance to Capreomycin.

Conclusion and Future Directions

The binding site of this compound on the 70S ribosome is a well-defined pocket at the intersubunit interface, primarily involving interactions with the 16S and 23S rRNAs. Its mechanism of action, centered on the inhibition of translocation, is a direct consequence of its binding to this critical site. The detailed structural and biochemical understanding of this interaction provides a solid foundation for the rational design of new tuberactinomycin derivatives. Future drug development efforts should focus on designing compounds that can overcome existing resistance mechanisms, for instance, by having a reduced reliance on the TlyA-mediated methylations for high-affinity binding or by targeting adjacent, less mutable regions of the ribosome.

References

- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Distant ribose 2′-O-methylation of 23S rRNA helix 69 pre-orders the capreomycin drug binding pocket at the ribosome subunit interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. PDBe Connect Pages [ebi.ac.uk]

- 18. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Capreomycin Sulfate: A Technical Guide on its Spectrum of Activity Against Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capreomycin is a cyclic polypeptide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activity is primarily restricted to the Mycobacterium genus. This document provides an in-depth analysis of Capreomycin Sulfate's spectrum of activity, mechanism of action, resistance pathways, and the standardized experimental protocols for its evaluation. Quantitative data on its efficacy against various mycobacterial species are presented, alongside detailed diagrams illustrating its molecular interactions and relevant laboratory workflows.

Mechanism of Action

Capreomycin's primary mechanism of action is the inhibition of protein synthesis, a vital process for bacterial survival.[1][2] It targets the bacterial 70S ribosome, binding to a site that bridges both the 30S and 50S subunits.[1][2] This interaction disrupts the translocation of tRNA and mRNA and can cause misreading of the mRNA template, leading to the production of non-functional or abnormal proteins, which is ultimately fatal to the bacterium.[1][2]

Specifically, Capreomycin's binding interferes with the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit essential for recruiting translation factors.[3] The drug's binding affinity is also dependent on 2'-O-methylations in 16S and 23S rRNAs, a modification carried out by the TlyA protein.[1] This dependency may explain its specific activity against mycobacteria.[4]

A unique characteristic of Capreomycin is its bactericidal activity against non-replicating, persistent M. tuberculosis, a feature not commonly observed in other anti-TB drugs.[5][6] This suggests its potential utility in targeting dormant bacilli in latent tuberculosis infections.

Spectrum of Activity: Quantitative Data

Capreomycin's efficacy varies significantly across different mycobacterial species. Its primary clinical use is against Mycobacterium tuberculosis. Its activity against Non-Tuberculous Mycobacteria (NTM) is generally lower and more variable.

Mycobacterium tuberculosis

Capreomycin is highly active against susceptible strains of M. tuberculosis. The median Minimum Inhibitory Concentration (MIC) is generally low, although different methodologies can yield slightly different values.

| Strain Type | Number of Strains | Method | Median MIC (mg/L) | MIC Range (mg/L) | Reference |

| Clinical Isolates | 57 | Agar Dilution (7H10) | 8.0 | Not Specified | [7][8] |

| MDR-TB Isolates | 207 | MGIT System | 1.0 | Not Specified | [9] |

| Actively Multiplying | Not Specified | Broth/Agar Dilution | Not Specified | 1.25 - 2.5 | [6] |

Non-Tuberculous Mycobacteria (NTM)

Capreomycin demonstrates very low bactericidal activity against many NTM species, particularly Mycobacterium avium.[10][11] For many NTMs, the achievable serum concentrations of the drug are often lower than the measured MICs, limiting its clinical effectiveness.

| Species | Number of Strains | Method | MIC Range (mg/L) | Key Finding | Reference |

| M. avium complex | 100 | Broth Dilution | Not Specified | Low bactericidal activity; MBCs > Cmax | [10][11] |

| M. kansasii | Not Specified | Not Specified | Not Specified | Used in some treatment regimens | [12] |

| M. abscessus | Not Specified | Not Specified | Not Specified | Generally considered resistant | [12] |

MBC: Minimum Bactericidal Concentration; Cmax: Maximum achievable serum concentration.

Mechanisms of Resistance

Resistance to Capreomycin in mycobacteria primarily arises from two mechanisms: target modification and enzymatic inactivation.

-

Target Modification : The most common mechanism involves mutations that prevent the drug from binding to the ribosome.

-

tlyA Gene Mutations : Inactivation of the tlyA gene is a key resistance mechanism.[13][14] The TlyA enzyme is responsible for methylating specific nucleotides on the 16S and 23S rRNA. Without this methylation, Capreomycin cannot bind effectively to its ribosomal target.[15]

-

rrs Gene Mutations : Mutations in the rrs gene, which codes for the 16S rRNA, can also alter the drug-binding site and confer resistance.[2]

-

-

Enzymatic Inactivation : Some mycobacteria possess enzymes that can chemically modify and inactivate Capreomycin.

Experimental Protocols: MIC Determination

The following protocol details a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria, adapted from established methodologies.[17]

Materials

-

Culture Medium : Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Drug Stock Solution : Prepare a stock solution of this compound in sterile distilled water (e.g., 1280 mg/L).

-

Microplates : Sterile 96-well U-bottom microtiter plates.

-

Bacterial Culture : Log-phase culture of the mycobacterial strain to be tested, grown in 7H9 broth.

Methodology

-

Inoculum Preparation :

-

Adjust the turbidity of the log-phase bacterial culture to match a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Drug Dilution Series :

-

Add 100 µL of 7H9 broth to all wells of the 96-well plate except the first column.

-

Add 200 µL of the Capreomycin stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient (e.g., from 64 mg/L down to 0.125 mg/L). Discard 100 µL from the last well.

-

-

Inoculation :

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final desired test range.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Incubation :

-

Seal the plates with a sterile, breathable film or place them in a zip-lock bag to prevent evaporation.

-

Incubate at 37°C (or 30°C for species like M. ulcerans).

-

Incubation time varies by species: 5-7 days for rapid growers (M. abscessus) or 14-21 days for slow growers (M. tuberculosis, M. avium complex).

-

-

Reading Results :

-

The MIC is defined as the lowest concentration of Capreomycin that results in the complete inhibition of visible bacterial growth.

-

Conclusion

This compound remains a vital second-line agent against Mycobacterium tuberculosis, particularly in MDR-TB cases. Its unique mechanism of inhibiting protein synthesis and its activity against non-replicating bacilli underscore its importance. However, its limited efficacy against most NTM species and the growing challenge of resistance necessitate careful stewardship and continued research. The standardized protocols outlined in this guide are essential for the accurate assessment of its activity and for the development of new therapeutic strategies to combat mycobacterial diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]

- 5. Capreomycin is active against non-replicating M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]

- 13. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Unexpected N-acetylation of capreomycin by mycobacterial Eis enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antimicrobial activities of capuramycin analogues against non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Capreomycin Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of capreomycin sulfate, a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB). The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this important therapeutic agent.

Introduction

Capreomycin is a cyclic polypeptide antibiotic produced by Streptomyces capreolus.[1][2] It is a complex of four microbiologically active components: capreomycins IA, IB, IIA, and IIB.[1] Primarily used in combination with other antitubercular drugs, capreomycin is a crucial component of treatment regimens for MDR-TB, particularly when resistance to first-line agents like isoniazid and rifampin is present.[3][4][5] Despite its clinical importance, capreomycin exhibits significant toxicities, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic profiles for safe and effective use.[3][4]

Pharmacodynamics

The pharmacodynamic properties of capreomycin are centered on its antimycobacterial activity and the mechanisms by which it exerts its therapeutic and toxic effects.

The primary mechanism of action of capreomycin is the inhibition of bacterial protein synthesis.[1][2] While not fully elucidated, it is understood that capreomycin targets the bacterial 70S ribosome, interacting with both the 30S and 50S subunits.[2][6] This binding disrupts the elongation phase of protein synthesis by causing misreading of the mRNA template and obstructing the translocation of tRNA and mRNA on the ribosome.[2]

Key molecular interactions include:

-

Binding to the 16S rRNA: Capreomycin's interaction with the 16S ribosomal subunit is a critical step in its inhibitory action.[1][3]

-

Role of the tlyA gene: The tlyA gene encodes a 2'-O-methyltransferase that modifies nucleotides in both the 16S and 23S rRNA. These methylations are crucial for capreomycin binding. Inactivation of tlyA is a known mechanism of capreomycin resistance.[1][7]

-

Disruption of L12-L10 Interaction: Evidence suggests that capreomycin may also inhibit protein synthesis by disrupting the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit and are essential for recruiting translation factors.[8]

dot

Caption: Mechanism of action of capreomycin targeting the bacterial ribosome.

Capreomycin's spectrum of activity is primarily restricted to mycobacteria.[1] It is a key drug in the treatment of MDR-TB in combination with other second-line drugs.[1] Resistance to capreomycin can develop, often through mutations in ribosomal RNA or proteins that reduce the drug's binding affinity.[2] Inactivation of the tlyA methylase gene is a significant mechanism of resistance.[1] Cross-resistance between capreomycin and viomycin is common, and partial cross-resistance with kanamycin and neomycin has been observed.[7][9]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability, requiring parenteral administration, and renal excretion.

Capreomycin is not significantly absorbed from the gastrointestinal tract and must be administered parenterally, either through intramuscular (IM) or intravenous (IV) injection.[1][7] Following a 1 g IM dose in healthy adults, peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours.[7][10] Peak serum levels are approximately 30% higher with IV administration compared to IM injection.[1]

Information on the distribution of capreomycin into various body tissues and fluids is limited.[7] It is not known if the drug crosses the placenta or is distributed into breast milk.[7]

The metabolism of capreomycin has not been extensively studied, and it is believed to be excreted mainly unchanged.[7]

Capreomycin is primarily excreted unchanged in the urine through glomerular filtration.[7] In individuals with normal renal function, approximately 52% of a 1 g IM dose is excreted in the urine within 12 hours.[6][7] The elimination half-life (t1/2) in patients with normal renal function is between 4 and 6 hours.[1][11] This half-life is significantly prolonged in patients with impaired renal function.[4][9]

The following tables summarize key pharmacokinetic parameters for this compound.

Table 1: Pharmacokinetic Parameters in Humans with Normal Renal Function

| Parameter | Value | Route of Administration | Reference(s) |

| Time to Peak Concentration (Tmax) | 1-2 hours | Intramuscular | [1][7][10] |

| Peak Plasma Concentration (Cmax) | 20-47 µg/mL | 1 g Intramuscular | [7][12] |

| Elimination Half-life (t1/2) | 4-6 hours | Intramuscular/Intravenous | [1][11] |

| Urinary Excretion | ~52% in 12 hours (unchanged) | 1 g Intramuscular | [6][7] |

| Therapeutic Peak Concentration Target | 35-45 µg/mL | Not specified | [9][13] |

Table 2: Impact of Renal Impairment on Capreomycin Half-life

| Creatinine Clearance (mL/min) | Elimination Half-life (hours) | Reference(s) |

| 100-110 | 5-6 | [9] |

| 50-80 | 7-10 | [9] |

| 20-40 | 12-20 | [9] |

| 10 | 29 | [9] |

| 0 | 55 | [9] |

Table 3: Pharmacokinetic Parameters from a Phase I Study of Inhaled Dry Powder Capreomycin in Healthy Adults

| Dose | Mean Cmax (ng/mL) | Mean AUC0–t (h·ng/mL) | Half-life (t1/2) | Reference(s) |

| 25 mg | 169 | 969 | 4.8 ± 1.0 h (for highest dose) | [14] |

| 300 mg | 2,315 | 19,959 | 4.8 ± 1.0 h | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and pharmacodynamic studies.

A physiologically based pharmacokinetic (PBPK) model for capreomycin was developed using data from a study in mice.[3]

-

Animal Model: Female C57BL/6 mice, 6-8 weeks old.[3]

-

Dosing: this compound was dissolved in phosphate-buffered saline (PBS) and administered as a single subcutaneous injection at two dose levels: 100 mg/kg and 250 mg/kg.[3]

-

Sample Collection: Blood and tissues (kidney, lung, liver, spleen) were collected at specified time points post-administration.[3]

-

Analytical Method: Capreomycin concentrations in serum and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3]

-

Data Analysis: A PBPK model was constructed to predict the absorption, distribution, metabolism, and excretion (ADME) of capreomycin.[3][15]

dot

References

- 1. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsinmedicine.com [scholarsinmedicine.com]

- 5. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.aap.org [publications.aap.org]

- 10. mims.com [mims.com]

- 11. reference.medscape.com [reference.medscape.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Capreomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A physiologically based pharmacokinetic model for capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Capreomycin Sulfate: A Comprehensive Technical Guide to its ADME Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capreomycin Sulfate is a polypeptide antimicrobial agent primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens, minimizing toxicity, and guiding further drug development. This technical guide provides an in-depth overview of the ADME properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data available for this compound's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound in Humans with Normal Renal Function

| Parameter | Value | Administration Route | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Intramuscular (IM) | [1][2][3] |

| Peak Plasma Concentration (Cmax) after 1g dose | 20 - 47 µg/mL | Intramuscular (IM) | [2] |

| Peak Plasma Concentration (Cmax) after 15 mg/kg daily dose | 35 - 45 µg/mL | Intravenous (IV) / Intramuscular (IM) | [4] |

| Peak Plasma Concentration (Cmax) after 25 mg/kg thrice-weekly dose | 65 - 80 µg/mL | Intravenous (IV) / Intramuscular (IM) | [4] |

| Elimination Half-life (t½) | 3 - 6 hours | Parenteral | [1][4] |

| Urinary Excretion (within 12 hours of 1g IM dose) | Approximately 52% (unchanged drug) | Intramuscular (IM) | [5][6] |

| Clearance (in healthy adults after 1g IV infusion) | 5.73 ± 1.54 L/h | Intravenous (IV) | [1][7] |

Table 2: Capreomycin Clearance in Relation to Renal Function

| Patient Group | Creatinine Clearance (CrCl) (mL/min) | Capreomycin Clearance (L/kg/h x 10⁻²) (mean ± SD) | Reference |

| Normal Renal Function | 109 ± 11 | 5.73 ± 1.54 | [7] |

| Mild Renal Impairment | 46 ± 5 | 2.82 ± 1.52 | [7] |

| Moderate Renal Impairment | 25 ± 5 | 1.77 ± 0.45 | [7] |

| Severe Renal Impairment (on dialysis) | 1.4 ± 1.9 | 0.558 ± 0.160 | [7] |

Table 3: Tissue Distribution of Capreomycin in Mice (following subcutaneous administration)

| Tissue | Peak Concentration Time | Observations | Reference |

| Serum | < 0.5 hours | Rapid absorption and elimination. | [8] |

| Kidney | ~3 hours | Significantly higher concentrations compared to other tissues, with slow decay.[8] | [8] |

| Lung | < 0.5 hours | Rapid decay, with concentrations falling below the lower limit of quantitation (LLOQ) in 1-2 hours.[8] | [8] |

| Liver | < 0.5 hours | Rapid decay, with concentrations falling below LLQ in 1-2 hours.[8] | [8] |

| Spleen | < 0.5 hours | Rapid decay, with concentrations falling below LLOQ in 1-2 hours.[8] | [8] |

Core Pharmacokinetic Properties

Absorption

This compound is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intramuscular (IM) injection or intravenous (IV) infusion.[1][5] Following a 1 gram intramuscular injection in healthy adults, peak plasma concentrations are achieved within 1 to 2 hours.[2] Studies have shown that while the area under the curve (AUC) is similar for both IM and IV administration, peak serum levels can be up to 30% higher with IV infusion.[1]

Distribution

Information on the distribution of Capreomycin into various human body tissues and fluids is limited.[5] It is known to be highly concentrated in the urine.[4] Animal studies in mice have shown that after subcutaneous administration, Capreomycin distributes to the kidneys, lungs, liver, and spleen.[8] Notably, the concentration in the kidneys is substantially higher and more sustained compared to other tissues, which is consistent with its primary route of excretion and potential for nephrotoxicity.[8] There is currently no available data on the plasma protein binding of this compound.

Metabolism

This compound undergoes minimal metabolism in the body.[5][9] Paper chromatography studies have indicated that the drug is excreted essentially unaltered.[2] This lack of significant metabolism suggests a low potential for drug-drug interactions mediated by metabolic enzymes.[9]

Excretion

The primary route of elimination for Capreomycin is through renal excretion.[5] Approximately 50-60% of an administered dose is excreted unchanged in the urine via glomerular filtration.[4] The clearance of Capreomycin is closely correlated with creatinine clearance, and dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation and toxicity.[7] A small amount of biliary excretion has also been suggested by animal studies.[4][5]

Experimental Protocols

Quantification of Capreomycin in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Capreomycin IA and IB analogs in human plasma.

-

Sample Preparation: Ion-Pairing Solid Phase Extraction (SPE)

-

To a plasma sample, an internal standard (e.g., cefotaxime) is added.

-

The sample is then subjected to SPE using a suitable cartridge. An ion-pairing agent is utilized during this process to retain the polar Capreomycin molecules on the solid phase.

-

The cartridge is washed to remove interfering substances.

-

Capreomycin and the internal standard are eluted with an appropriate solvent.

-

-

Chromatographic Separation: Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC)

-

The eluted sample is injected into an HPLC system.

-

Separation is achieved on a C18 analytical column.

-

An isocratic mobile phase containing water, acetonitrile, formic acid, and an ion-pairing agent (e.g., heptafluorobutyric acid) is used at a constant flow rate.

-

-

Detection: Tandem Mass Spectrometry (MS/MS)

-

The HPLC eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific Capreomycin analogs.

-

Pharmacokinetic and Tissue Distribution Study in Mice

This protocol outlines the methodology used in a physiologically based pharmacokinetic (PBPK) modeling study to determine Capreomycin levels in blood and tissues.

-

Drug Preparation and Administration

-

This compound is dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).

-

The drug solution is administered to mice, typically via subcutaneous injection, at specified doses.

-

-

Sample Collection

-

At predetermined time points post-administration, cohorts of mice are euthanized.

-

Blood samples are collected via cardiac puncture and processed to obtain serum.

-

Tissues of interest (e.g., kidneys, lungs, liver, spleen) are excised, weighed, and flash-frozen.

-

-

Sample Processing

-

Tissue samples are homogenized in water.

-

Proteins in both serum and tissue homogenates are precipitated by adding a solvent like methanol containing formic acid.

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins and cell debris.

-

The resulting supernatant is transferred to autosampler vials for analysis.

-

-

Analysis by LC-MS/MS

-

The processed samples are analyzed using a validated LC-MS/MS method, similar to the one described for human plasma, to determine the concentration of Capreomycin in each sample.

-

Visualizations

ADME Pathway of this compound

Caption: Overview of this compound's ADME process.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for determining Capreomycin concentrations.

Hypothesized Renal Transport of Capreomycin

Caption: Hypothesized renal uptake via megalin endocytosis.

References

- 1. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Fortress: An In-depth Technical Guide to Capreomycin Sulfate Resistance Mechanisms in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capreomycin, a critical second-line injectable antibiotic for treating multidrug-resistant tuberculosis (MDR-TB), is facing a growing challenge due to the emergence of resistant Mycobacterium tuberculosis strains. Understanding the molecular underpinnings of this resistance is paramount for the development of novel diagnostics and therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms governing Capreomycin resistance in M. tuberculosis, focusing on genetic determinants, their phenotypic consequences, and the experimental methodologies used for their characterization. The primary mechanisms of resistance involve mutations in the rrs and tlyA genes, which alter the drug's ribosomal target. Additionally, mutations in the promoter region of the eis gene have been associated with low-level resistance. This document synthesizes current knowledge, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for researchers and drug developers in the field.

Mechanism of Action of Capreomycin

Capreomycin is a cyclic polypeptide antibiotic that inhibits protein synthesis in M. tuberculosis.[1][2][3] Its primary target is the 70S ribosome, where it binds to the interface of the 30S and 50S subunits.[1][3] This interaction disrupts the translocation of tRNA and mRNA, leading to a halt in peptide elongation and ultimately bacterial cell death.[1] The activity of Capreomycin is dependent on the correct conformation of the ribosome, which is influenced by post-transcriptional modifications.

Core Mechanisms of Capreomycin Resistance

Resistance to Capreomycin in M. tuberculosis is predominantly attributed to genetic mutations that either alter the drug's binding site on the ribosome or modify ribosomal methylation.

Mutations in the 16S rRNA Gene (rrs)

The rrs gene encodes the 16S rRNA, a crucial component of the 30S ribosomal subunit. Mutations within this gene can confer high-level resistance to Capreomycin and often result in cross-resistance to other aminoglycosides like Kanamycin and Amikacin.[4][5]

-

A1401G Mutation : This is the most frequently observed mutation in Capreomycin-resistant strains.[6][7][8][9] It is a strong predictor of cross-resistance to Kanamycin and Amikacin.[6] However, discordance between the A1401G mutation and phenotypic Capreomycin resistance has been reported, with some isolates harboring this mutation remaining susceptible at the critical concentration of 10 μg/ml.[6]

-

Other rrs Mutations : Other mutations such as C1402T and G1484T have also been identified and are associated with specific cross-resistance patterns.[4]

Mutations in the tlyA Gene

The tlyA gene encodes a 2'-O-methyltransferase responsible for the methylation of nucleotides in both the 16S and 23S rRNA.[8][10] This methylation is crucial for proper ribosomal function and Capreomycin binding.

-

Loss-of-Function Mutations : A variety of mutations, including insertions, deletions, and point mutations, can lead to a non-functional TlyA protein.[11][12][13] The absence of methylation at specific ribosomal sites due to an inactive TlyA is a primary mechanism of Capreomycin resistance.[2][14] Mutations in tlyA are typically associated with resistance to Capreomycin and Viomycin, but not Kanamycin and Amikacin.[12]

Mutations in the eis Promoter Region

The eis (enhanced intracellular survival) gene encodes an aminoglycoside acetyltransferase. While mutations in the coding region of eis are not a primary mechanism of Capreomycin resistance, mutations in its promoter region can lead to the overexpression of the Eis protein. This overexpression is associated with low-level resistance to Kanamycin and may have a minor effect on Capreomycin susceptibility.[9][15][16]

Efflux Pumps

The role of efflux pumps in Capreomycin resistance is less defined compared to target gene mutations. However, the overexpression of certain efflux pumps can contribute to low-level resistance to a broad range of antibiotics by actively transporting the drugs out of the bacterial cell.[14][17][18] While not a primary mechanism for high-level Capreomycin resistance, efflux pump activity could potentially contribute to the overall drug tolerance of M. tuberculosis.[19][20][21]

Quantitative Data on Capreomycin Resistance

The following tables summarize the quantitative data on the association between specific mutations and the level of Capreomycin resistance, as indicated by Minimum Inhibitory Concentrations (MICs).

Table 1: rrs Gene Mutations and Associated Capreomycin MICs

| Mutation | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |

| A1401G | 8 to >40 | Kanamycin, Amikacin | [6][7][15] |

| C1402T | ~80 | Viomycin | [22] |

| G1484T | High-level (specific values vary) | Kanamycin, Amikacin, Viomycin | [4][22] |

Table 2: tlyA Gene Mutations and Associated Capreomycin MICs

| Mutation Type | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |

| Various (insertions, deletions, point mutations) | 40 to >160 | Viomycin | [12][13][23] |

Table 3: eis Promoter Mutations and Associated Capreomycin MICs

| Mutation | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |

| C-14T, G-10C, G-10A, C-12T | 0.625 to 2.5 | Low-level Kanamycin | [15] |

Experimental Protocols

DNA Sequencing for Mutation Detection

Objective: To identify mutations in target genes (rrs, tlyA, eis promoter) associated with Capreomycin resistance.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from cultured M. tuberculosis isolates using standard methods such as CTAB-based extraction or commercially available kits.

-

PCR Amplification: The target gene regions are amplified using Polymerase Chain Reaction (PCR) with specific primers flanking the regions of interest.

-

Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.

-

Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence of M. tuberculosis H37Rv to identify any nucleotide changes.[24]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of M. tuberculosis isolates to Capreomycin.

Methodology (Agar Proportion Method):

-

Media Preparation: Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of Capreomycin sulfate are prepared. A drug-free control plate is also included.

-

Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared to a McFarland standard of 1.0. This suspension is then diluted to obtain a final inoculum of approximately 10^5 and 10^3 colony-forming units (CFUs).

-

Inoculation: The diluted bacterial suspensions are inoculated onto the drug-containing and drug-free agar plates.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks.

-

Interpretation: The MIC is defined as the lowest concentration of Capreomycin that inhibits more than 99% of the bacterial growth compared to the drug-free control.[13]

Methodology (MGIT 960 System):

-

System Setup: The BACTEC™ MGIT™ 960 system is used with specific drug susceptibility test kits for second-line drugs.

-

Inoculation: A standardized inoculum of the M. tuberculosis isolate is added to the MGIT tubes containing different concentrations of Capreomycin.

-

Incubation and Monitoring: The tubes are incubated in the MGIT instrument, which continuously monitors for mycobacterial growth by detecting oxygen consumption.

-

Interpretation: The instrument automatically determines the susceptibility or resistance of the isolate based on a comparison of growth in the drug-containing tubes to the growth in a drug-free control.[15]

Visualizing Resistance Pathways and Workflows

Signaling Pathway of Capreomycin Action and Resistance

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Disparities in capreomycin resistance levels associated with the rrs A1401G mutation in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in the rrs A1401G gene and phenotypic resistance to amikacin and capreomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]

- 9. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Correlating rrs and eis promoter mutations in clinical isolates of Mycobacterium tuberculosis with phenotypic susceptibility levels to the second-line injectables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Balancing Act: Efflux/Influx in Mycobacterial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]

- 20. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]

The Genetic Landscape of Capreomycin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capreomycin, a cyclic polypeptide antibiotic, has long been a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). However, the emergence of capreomycin-resistant strains of Mycobacterium tuberculosis poses a significant threat to effective patient care and global tuberculosis control efforts. Understanding the genetic underpinnings of this resistance is paramount for the development of rapid molecular diagnostics, the design of novel therapeutic strategies, and the informed clinical management of MDR-TB. This in-depth technical guide provides a comprehensive overview of the core genetic basis of capreomycin sulfate resistance, summarizing key mutations, their phenotypic consequences, and the experimental methodologies used in their characterization.

Core Mechanisms of Capreomycin Action and Resistance

Capreomycin exerts its bactericidal effect by binding to the 70S ribosome, interfering with protein synthesis.[1] Specifically, it interacts with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit, disrupting the translocation step of translation.[1] Resistance to capreomycin in M. tuberculosis primarily arises from genetic mutations that either alter the drug's target site on the ribosome or prevent its binding through enzymatic modification.

The principal genes implicated in capreomycin resistance are:

-

rrs : This gene encodes the 16S ribosomal RNA, a key component of the 30S ribosomal subunit and a direct target of capreomycin.

-

tlyA : This gene encodes a 2'-O-methyltransferase responsible for modifying nucleotides in both the 16S and 23S rRNA, which is crucial for proper capreomycin binding.[2]

-

eis promoter : This region controls the expression of the eis gene, which encodes an aminoglycoside acetyltransferase capable of modifying and inactivating certain aminoglycosides and, to a lesser extent, capreomycin.

Quantitative Analysis of Capreomycin Resistance Mutations

The following tables summarize the key mutations associated with capreomycin resistance and their corresponding Minimum Inhibitory Concentrations (MICs). MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Mutations in the rrs Gene and Associated Capreomycin MICs

| Mutation | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |

| A1401G | 10 - >160 | Kanamycin, Amikacin | [3][4] |

| C1402T | High-level resistance | Viomycin | [3] |

| G1484T | High-level resistance | Kanamycin, Amikacin, Viomycin | [3] |

Table 2: Mutations in the tlyA Gene and Associated Capreomycin MICs

| Mutation Type | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |

| Frameshift/Nonsense mutations | 20 - 80 | Viomycin | [5] |

| Missense mutations | 40 - 80 | Viomycin | [5] |

| Insertions/Deletions | 20 - 80 | Viomycin | [5] |

Table 3: Mutations in the eis Promoter Region and Associated Capreomycin MICs

| Mutation | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |

| C-14T | Low-level increase | Kanamycin | [6] |

| G-10A | Low-level increase | Kanamycin | [6] |

| C-12T | Low-level increase | Kanamycin | [6] |

Signaling Pathways and Resistance Mechanisms

The genetic alterations leading to capreomycin resistance disrupt the normal interaction between the drug and its ribosomal target. The following diagram illustrates the primary mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of capreomycin resistance.

Phenotypic Drug Susceptibility Testing (DST) by Agar Proportion Method

The agar proportion method is the gold standard for determining the susceptibility of M. tuberculosis to antimicrobial agents.

Principle: This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of a drug. An isolate is defined as resistant if the number of colony-forming units (CFUs) growing on the drug-containing medium is ≥1% of the number of CFUs growing on the drug-free control medium.

Protocol:

-

Inoculum Preparation:

-

Culture M. tuberculosis on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11) until sufficient growth is observed (typically 3-4 weeks).

-

Scrape a loopful of colonies and suspend in 3-4 mL of sterile saline or Middlebrook 7H9 broth containing 0.05% Tween 80 and glass beads.

-

Vortex for 1-2 minutes to create a homogeneous suspension.

-

Allow the suspension to stand for 15-30 minutes to allow large particles to settle.

-

Adjust the turbidity of the supernatant to match a 1.0 McFarland standard. This corresponds to approximately 10^7 to 10^8 CFU/mL.

-

Prepare serial 10-fold dilutions (10⁻² and 10⁻⁴) of the adjusted bacterial suspension.

-

-

Plating:

-

Prepare Middlebrook 7H10 agar plates containing the critical concentration of this compound (typically 10.0 µg/mL).

-

Prepare drug-free control plates.

-

Inoculate one quadrant of both the drug-containing and drug-free plates with 0.1 mL of the 10⁻² dilution.

-

Inoculate a second quadrant of both plates with 0.1 mL of the 10⁻⁴ dilution.

-

Incubate the plates at 37°C in a 5-10% CO₂ atmosphere.

-

-

Reading and Interpretation:

-

Read the plates after 3 weeks of incubation.

-

Count the number of colonies on both the drug-containing and drug-free control plates for both dilutions.

-

Calculate the percentage of resistant bacteria: (CFU on drug-containing medium / CFU on drug-free medium) x 100

-

An isolate is considered resistant to capreomycin if the percentage of resistance is ≥1%.

-

Genotypic Analysis of Resistance-Associated Genes

Principle: This protocol describes a simple and effective method for extracting genomic DNA from M. tuberculosis cultures suitable for PCR amplification.

Protocol:

-

Harvest a loopful of M. tuberculosis colonies from a solid medium or a pellet from a liquid culture.

-

Resuspend the cells in 500 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Heat the suspension at 80°C for 20 minutes to kill the bacteria.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for at least 1 hour.

-

Add Proteinase K to a final concentration of 0.1 mg/mL and 10% SDS to a final concentration of 1% and incubate at 65°C for 10 minutes.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion for 5 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform:isoamyl alcohol extraction.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the DNA pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in 50-100 µL of TE buffer or sterile water.

-

Assess DNA concentration and purity using a spectrophotometer.

Principle: This protocol outlines the amplification of the resistance-determining regions of the rrs, tlyA, and eis promoter genes followed by Sanger sequencing to identify mutations.

Protocol:

-

PCR Amplification:

-

Design primers flanking the regions of interest in the rrs gene (e.g., the 1400 region), the entire coding sequence of the tlyA gene, and the promoter region of the eis gene.

-

Set up PCR reactions containing:

-

100-200 ng of genomic DNA

-

10 pmol of each forward and reverse primer

-

1X PCR buffer

-

200 µM of each dNTP

-

1-2.5 units of a high-fidelity DNA polymerase

-

Nuclease-free water to the final volume

-

-

Perform PCR with the following general cycling conditions (optimize as needed):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1-2 minutes (product size-dependent)

-

-

Final extension: 72°C for 10 minutes

-

-

Verify the PCR products by agarose gel electrophoresis.

-

-

PCR Product Purification:

-

Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

-

-

Sanger Sequencing:

-

Set up sequencing reactions using a BigDye Terminator v3.1 Cycle Sequencing Kit or similar, with either the forward or reverse PCR primer.

-

Perform cycle sequencing.

-